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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for larazotide acetate,
a front-runner in the non-dietary treatment landscape for celiac disease, and compares its
performance against other notable therapeutic alternatives in development. This document
synthesizes efficacy and safety data, details the experimental protocols of pivotal trials, and
visualizes the complex biological pathways and experimental workflows to offer an objective,
data-driven comparison for the scientific community.

Introduction to Celiac Disease and the Role of
Larazotide

Celiac disease is a chronic autoimmune disorder triggered by the ingestion of gluten in
genetically predisposed individuals. The only current management is a strict, lifelong gluten-
free diet, which presents significant challenges and does not always lead to complete mucosal
healing or symptom resolution. This has spurred the development of non-dietary therapies.

Larazotide acetate is a first-in-class, locally acting peptide that modulates intestinal tight
junctions.[1][2] It is designed to prevent the paracellular passage of gliadin, the immunogenic
component of gluten, into the lamina propria, thereby averting the inflammatory cascade that
characterizes celiac disease.[1][3] Larazotide is a synthetic 8-amino acid peptide derived from
a zonula occludens toxin produced by Vibrio cholerae.[4] It acts as a zonulin antagonist, a
protein that regulates intestinal permeability.[5][6]
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Mechanism of Action: The Zonulin Pathway

In celiac disease, gliadin peptides trigger the release of zonulin in the small intestine. Zonulin
then binds to its receptor on the surface of intestinal epithelial cells, initiating a signaling
cascade that leads to the disassembly of tight junction proteins, primarily ZO-1 and occludin.[6]
[7][8] This increases intestinal permeability, allowing more gluten fragments to cross the
epithelial barrier and activate an immune response in the lamina propria.[7][8] Larazotide
acetate is hypothesized to competitively block the zonulin receptor, preventing tight junction
disassembly and maintaining the integrity of the intestinal barrier.[3][5]
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Caption: Larazotide blocks the zonulin receptor to prevent gluten-induced tight junction
disassembly.

Larazotide Clinical Trial Meta-Analysis

Larazotide has undergone several clinical trials, with Phase 2 studies showing some promise
in reducing symptoms, particularly at lower doses.[1][2] However, the pivotal Phase 3 trial
(CedLara) was discontinued.[9][10][11][12]

Summary of Key Larazotide Clinical Trials
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Trial Identifier Phase

Number of

Key Endpoints

Summary of
Results

NCT01396213 2b

Celiac Disease
Gastrointestinal
Symptom Rating
Scale (CeD-
GSRS), CeD
Patient Reported
Outcome (PRO)

The 0.5 mg dose
met the primary
endpoint,
showing a
statistically
significant
reduction in
CeD-GSRS
compared to
placebo.[7][8]
Higher doses (1
mg and 2 mg)
were not
significantly
different from
placebo.[7][8]

CedLara
(NCT03569007)

Change in CeD
PRO abdominal

domain score

~262 (at interim

Discontinued
after an interim
analysis
concluded that
an impractically
large number of
additional
patients would
be needed to
demonstrate a
statistically
significant clinical
outcome
between
larazotide and
placebo.[9][11]
[12)[13][14]
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No significant
difference in
LAMA ratios was
observed. The 1

mg dose
Lactulose-to-

] significantly
mannitol (LAMA)

reduced GSRS

NCT00492960 2b 184 ratio, GSRS,
scores and the
anti-tTG o ]
o rise in anti-tTG
antibodies

antibodies
compared to
placebo during a
gluten challenge.
[15]

Experimental Protocol: Larazotide Phase 2b Study
(NCT01396213)

This multicenter, randomized, double-blind, placebo-controlled study assessed the efficacy of
larazotide acetate in adult patients with celiac disease who had persistent symptoms despite
being on a gluten-free diet for at least 12 months.[1][2][7]

o Study Design: The 20-week study included a 4-week single-blind placebo run-in, a 12-week
double-blind treatment phase, and a 4-week placebo run-out phase.[2][7]

o Participants: 342 adults with biopsy-confirmed celiac disease and persistent symptoms
(CeD-GSRS score = 2.0) were randomized.[1][7]

 Intervention: Patients were randomized (1:1:1:1) to receive larazotide acetate (0.5 mg, 1
mg, or 2 mg) or a placebo three times daily, 15 minutes before meals.[2][7]

e Primary Endpoint: The primary efficacy endpoint was the change in the average on-
treatment CeD-GSRS score.[2][7]

e Secondary and Exploratory Endpoints: These included the CeD PRO, weekly abdominal
pain scores, and non-Gl symptoms like headache and tiredness.[2][7]
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Caption: Workflow of the Larazotide Phase 2b clinical trial.

Comparative Analysis of Alternative Therapies

Several alternative therapeutic strategies for celiac disease are under investigation, targeting
different aspects of the disease's pathophysiology.

Overview of Larazotide Alternatives
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Drug

Mechanism of Action

Phase of
Developer
Development

Latiglutenase

An orally administered
enzyme that degrades
gluten in the stomach.
[16][17]

ImmunogenX Phase 2

ZED1227

A selective, oral
inhibitor of tissue
transglutaminase 2
(TG2).[4][18][19]

Dr. Falk Pharma /

Zedira

Phase 2

KAN-101

An immune tolerance
therapy that targets
the liver to re-educate
the immune system to
tolerate gluten.[3][5]
[20]

Anokion Phase 2

IMU-856

An orally available
small molecule
modulator of Sirtuin 6
(SIRT6), a protein
involved in intestinal
barrier function and

regeneration.[21][22]

Immunic Therapeutics  Phase 1b

Nexvax2

A therapeutic vaccine
designed to induce
immune tolerance to

gluten.

ImmusanT Discontinued

Comparative Efficacy and Safety Data
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Drug Key Efficacy Findings Key Safety Findings

Reduced gastrointestinal
symptoms at the 0.5 mg dose
in a Phase 2b trial.[7][8] Did

Larazotide Acetate ) ) safety profile comparable to
not meet the primary endpoint
placebo.[1][2]

Generally well-tolerated with a

in the discontinued Phase 3
trial.[9][11][12][13][14]

In a Phase 2 trial, seropositive
patients receiving 900 mg
showed a 58% improvement in
abdominal pain and a 44%

_ improvement in bloating at

Latiglutenase Generally well-tolerated.[9]

week 12.[9][23] A subsequent
Phase 2b trial showed it
attenuated mucosal injury and
symptom severity during a
gluten challenge.[21][23]

A Phase 2a trial demonstrated

that all three doses (10, 50,

and 100 mg) significantly
ZED1227 attenuated gluten-induced

Found to be safe and well-

tolerated.[4]
mucosal damage (measured

by villous height to crypt depth

ratio) compared to placebo.[4]

Phase 2 data showed clinically

meaningful reductions in
] ) Safe and well-tolerated at all
KAN-101 multiple symptoms following a ] )
doses investigated.[1][6]
gluten challenge at all dose

levels.[1][6]
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Phase 1b results showed

positive effects on gut

architecture, symptoms, Favorable safety and
IMU-856 biomarkers, and nutrient tolerability profile.[15][22]

absorption during a gluten

challenge.[15]

Phase 1 trials showed it could

modify the immune response Generally well-tolerated in

to gluten.[10] However, a early trials, though some
Nexvax2 Phase 2 trial was discontinued  participants experienced

as it did not provide protection nausea and vomiting after the
from gluten exposure first dose.[10]

compared to a placebo.[8]

Experimental Protocols of Alternative Therapies

This double-blind, placebo-controlled trial evaluated the efficacy of latiglutenase in patients with
celiac disease undergoing a gluten challenge.[21][23]

Study Design: Participants were exposed to 2g of gluten daily for 6 weeks.

Intervention: Patients received either a 1200 mg dose of latiglutenase or a placebo.

Primary Endpoint: The change in the ratio of villus height to crypt depth.

Secondary Endpoints: Included intraepithelial lymphocyte density and symptom severity.

This proof-of-concept study assessed the efficacy and safety of ZED1227 in adults with well-
controlled celiac disease who underwent a daily gluten challenge.

o Study Design: A 6-week treatment period with a daily gluten challenge.

« Intervention: Patients were assigned to receive ZED1227 (10 mg, 50 mg, or 100 mg) or a
placebo.

e Primary Endpoint: Attenuation of gluten-induced mucosal damage, measured by the ratio of
villous height to crypt depth.
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e Secondary Endpoints: Included intraepithelial lymphocyte density and patient-reported
outcomes.

This double-blind, placebo-controlled study is designed to evaluate the safety, tolerability, and
pharmacodynamics of KAN-101.[1][6]

» Study Design: Participants receive treatment with KAN-101 or placebo, followed by a gluten
challenge.

e Endpoints: Pharmacodynamic and exploratory endpoints are assessed after the gluten
challenge.

This first-in-human, double-blind, randomized, placebo-controlled trial assessed the safety and
tolerability of IMU-856 in patients with celiac disease.[5][20]

Study Design: A 28-day treatment period with a 15-day gluten challenge (6g/day) starting on
day 14.[20]

Intervention: Patients received IMU-856 (80 mg or 160 mg) or a placebo once daily.

Primary Objective: Safety and tolerability.

Secondary Objectives: Pharmacokinetics, histology, symptoms, and biomarkers.

Conclusion

Larazotide acetate, while demonstrating a favorable safety profile and some efficacy in
reducing symptoms in Phase 2 trials, ultimately failed to meet its primary endpoint in a pivotal
Phase 3 study, leading to its discontinuation. This highlights the challenges in developing non-
dietary therapies for celiac disease.

In contrast, several alternative therapies are showing promise in earlier-stage clinical trials.
ZED1227 has demonstrated a protective effect on the duodenal mucosa, and KAN-101 has
shown clinically meaningful symptom reduction. Latiglutenase has also shown efficacy in
reducing symptoms in seropositive patients. IMU-856 is another promising candidate with
positive early data on gut architecture and symptoms.
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The diverse mechanisms of action of these emerging therapies, from enzymatic degradation of
gluten to immune tolerance induction and barrier function restoration, represent a broadening
of the therapeutic landscape for celiac disease. Further research, including larger and longer-
term clinical trials, is necessary to fully establish the efficacy and safety of these alternatives
and their potential role in the management of celiac disease. The data presented in this guide
underscore the dynamic nature of celiac disease drug development and provide a valuable
comparative resource for the scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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